2-Chloro-5-isopropylphenol

Overview

Description

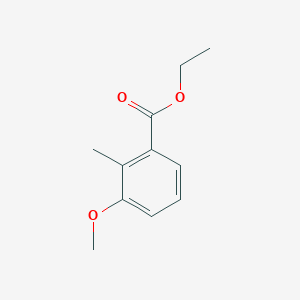

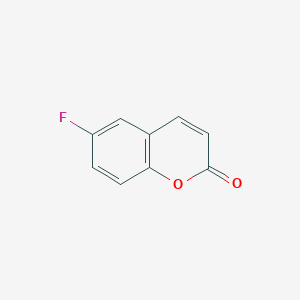

2-Chloro-5-isopropylphenol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropylphenol typically involves the chlorination of 5-isopropylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring. The process can be summarized as follows:

Starting Material: 5-Isopropylphenol

Reagent: Chlorine gas (Cl2)

Solvent: Anhydrous conditions, often using a non-polar solvent like dichloromethane

Temperature: Controlled to prevent over-chlorination, typically around room temperature

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized for high yield and purity. The process includes:

Continuous Flow Reactors: To maintain consistent reaction conditions

Catalysts: Sometimes used to enhance the reaction rate

Purification: Distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isopropylphenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution due to the electron-donating effect of the hydroxyl group.

Oxidation: The phenol can be oxidized to form quinones.

Reduction: Quinones derived from the phenol can be reduced back to hydroquinones.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of substituted phenols.

Scientific Research Applications

2-Chloro-5-isopropylphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial properties and potential use in disinfectants.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal activities.

Industry: Used as a preservative in various formulations, including cosmetics and personal care products

Mechanism of Action

The antimicrobial action of 2-Chloro-5-isopropylphenol is primarily due to its ability to disrupt bacterial cell membranes. The hydroxyl group of the phenol interacts with the proteins on the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death. This mechanism is similar to other phenolic compounds, where the phenolic hydroxyl group plays a crucial role in disrupting cell membrane integrity .

Comparison with Similar Compounds

Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.

2,4-Dichlorophenol: A dichlorinated phenol used in herbicides and disinfectants.

2,5-Dichlorophenol: Used in the synthesis of various organic compounds.

Uniqueness: 2-Chloro-5-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its lipophilicity, making it more effective in penetrating lipid membranes compared to other chlorinated phenols .

Properties

IUPAC Name |

2-chloro-5-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTROBFCLJOSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6322323.png)

![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)